4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol typically involves a multi-step process. One common synthetic route includes the bromination of 2-{[(3-ethylphenyl)amino]methyl}phenol using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s phenolic group allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The bromine atom and the ethylphenyl group contribute to its overall binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-bromo-2-[(3-ethylanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-9,17-18H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDFXBPWDWIVKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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